molecular formula C17H14ClNO3S B225094 5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate

Cat. No.: B225094
M. Wt: 347.8 g/mol
InChI Key: LCUNHSKFYWSMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5th position and a benzenesulfonate group attached to the 8th position, along with two methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline and 2,5-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chloroquinoline is reacted with 2,5-dimethylbenzenesulfonyl chloride under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-quinolinyl benzenesulfonate: Lacks the methyl groups on the benzene ring.

    8-Quinolinyl 2,5-dimethylbenzenesulfonate: Does not have the chlorine atom on the quinoline ring.

    5-Chloroquinoline: A simpler structure without the benzenesulfonate group.

Uniqueness

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H14ClNO3S

Molecular Weight

347.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C17H14ClNO3S/c1-11-5-6-12(2)16(10-11)23(20,21)22-15-8-7-14(18)13-4-3-9-19-17(13)15/h3-10H,1-2H3

InChI Key

LCUNHSKFYWSMJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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